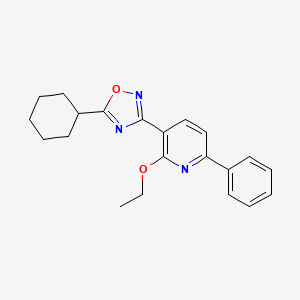![molecular formula C26H19Br2NO5 B11574506 7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574506.png)
7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes bromine, hydroxy, methoxy, and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Bromination: Introduction of bromine atoms into the aromatic rings.
Hydroxylation and Methoxylation: Addition of hydroxy and methoxy groups to specific positions on the phenyl ring.
Cyclization: Formation of the chromeno-pyrrole core through cyclization reactions.
Final Coupling: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of bromine atoms to hydrogen atoms.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Materials Science: Application in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its effects on biological systems, including potential anti-cancer or anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: Shares similar functional groups but lacks the complex chromeno-pyrrole structure.
3-HYDROXY-4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-6-ONE: Similar chromeno structure but different substituents.
Uniqueness
7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of bromine, hydroxy, methoxy, and methylphenyl groups, along with the chromeno-pyrrole core. This unique structure contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H19Br2NO5 |
|---|---|
Poids moléculaire |
585.2 g/mol |
Nom IUPAC |
7-bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19Br2NO5/c1-13-3-5-14(6-4-13)12-29-22(15-9-18(28)24(31)20(10-15)33-2)21-23(30)17-11-16(27)7-8-19(17)34-25(21)26(29)32/h3-11,22,31H,12H2,1-2H3 |
Clé InChI |
IQYYGAQCOVEAAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC(=C(C(=C5)Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574432.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11574433.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B11574436.png)
![prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11574440.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11574445.png)

![(4-Benzylpiperidin-1-yl){4-[(naphthalen-2-yloxy)methyl]phenyl}methanone](/img/structure/B11574459.png)
![N-(4-chlorobenzyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11574463.png)
![N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11574467.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574472.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11574482.png)
![2-[3-(Azepan-1-ylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B11574494.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11574497.png)
![2-(4-Ethoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11574503.png)
